Boc-aib-osu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

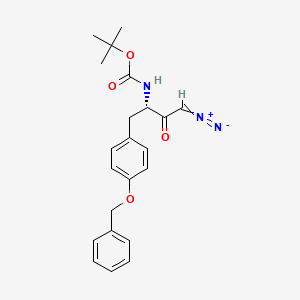

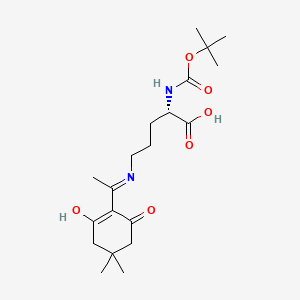

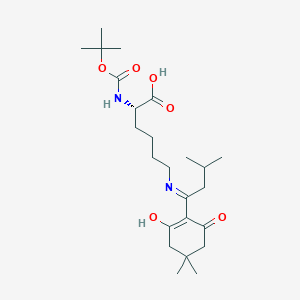

Boc-aib-osu is a synthetic compound developed by researchers at the University of Tokyo in Japan. It is a derivative of the natural compound aib-osu, which is found in the bark of the Japanese cypress tree. Boc-aib-osu has been studied extensively in the laboratory and has been shown to have a variety of potential uses.

Scientific Research Applications

Chemoselective BOC Protection of Amines

Boc-aib-osu is utilized in the chemoselective BOC protection of amines. This process is crucial in the synthesis of pharmaceuticals and biologically active molecules. The BOC protection method using Boc-aib-osu is reported to be green and eco-friendly, operating in catalyst and solvent-free media under mild conditions .

Synthesis of Amide Derivatives

The compound plays a significant role in the synthesis of amide derivatives of Boc-2-aminoisobutyrate. It’s particularly useful in medicinal chemistry for the creation of metabolically robust drug molecules, as it helps in overcoming the challenges posed by the steric hindrance of aminoisobutyric acid (AIB) .

Helical Folding in Oligopeptides

Boc-aib-osu has been shown to promote helical folding in oligopeptides. This is in contrast to homologous oligo (Leu) counterparts, which tend to form β-sheet structures. The ability to promote helical structures is significant in the study of protein folding and structure-function relationships.

Green Chemistry Applications

The use of Boc-aib-osu aligns with the principles of green chemistry, providing a paradigm shift from traditional synthetic methods that focus on yield and commercial value to those that eliminate the use of solvents and catalysts .

Pharmaceutical Synthesis

In pharmaceutical synthesis, Boc-aib-osu is used for the protection of the amine functionality, which is a common feature in many biologically active molecules. This step is important for the subsequent reactions in the drug development process .

Research on Chemical Intermediates

Boc-aib-osu is involved in the research on chemical intermediates, where its properties are leveraged to develop new synthetic routes and methodologies, contributing to the advancement of chemical synthesis .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Boc-aib-osu involve the formation of helical structures in peptides. These structures are formed through various supramolecular non-covalent interactions . The formation of these structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Pharmacokinetics

. This suggests that Boc-aib-osu may have good bioavailability due to its solubility properties.

Result of Action

The result of Boc-aib-osu’s action is the formation of helical structures in peptides. These structures have potential applications in various fields, including nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Action Environment

The action of Boc-aib-osu is influenced by environmental factors such as the presence of moderate- and high-polar organic solvents . These solvents improve the solubility of the compound, thereby enhancing its action, efficacy, and stability .

properties

IUPAC Name |

sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOCPCPAMXLHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-aib-osu | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

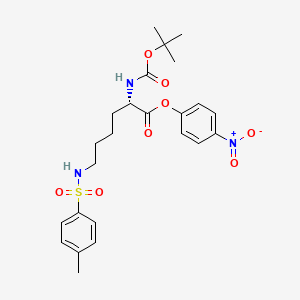

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)